molecular formula C11H17BN2O3 B11758945 3-Amino-5-(T-butylaminocarbonyl)phenylboronic acid

3-Amino-5-(T-butylaminocarbonyl)phenylboronic acid

Cat. No.: B11758945
M. Wt: 236.08 g/mol
InChI Key: DAVSVIUXJASVPZ-UHFFFAOYSA-N
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Description

3-Amino-5-(T-butylaminocarbonyl)phenylboronic acid is a boronic acid derivative with the molecular formula C11H17BN2O3 and a molecular weight of 236.08 g/mol . This compound is known for its unique structure, which includes an amino group, a T-butylaminocarbonyl group, and a boronic acid moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(T-butylaminocarbonyl)phenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(T-butylaminocarbonyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Hydrogen Peroxide: Used for oxidation reactions.

    Electrophiles: Used for substitution reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

    Boronic Esters: Formed from oxidation reactions.

    Substituted Derivatives: Formed from substitution reactions.

Scientific Research Applications

3-Amino-5-(T-butylaminocarbonyl)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-(T-butylaminocarbonyl)phenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, leading to enzyme inhibition. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(T-butylaminocarbonyl)phenylboronic acid
  • 3-Amino-6-(T-butylaminocarbonyl)phenylboronic acid
  • 3-Amino-5-(Methylaminocarbonyl)phenylboronic acid

Uniqueness

3-Amino-5-(T-butylaminocarbonyl)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the T-butylaminocarbonyl group enhances its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C11H17BN2O3

Molecular Weight

236.08 g/mol

IUPAC Name

[3-amino-5-(tert-butylcarbamoyl)phenyl]boronic acid

InChI

InChI=1S/C11H17BN2O3/c1-11(2,3)14-10(15)7-4-8(12(16)17)6-9(13)5-7/h4-6,16-17H,13H2,1-3H3,(H,14,15)

InChI Key

DAVSVIUXJASVPZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)N)C(=O)NC(C)(C)C)(O)O

Origin of Product

United States

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